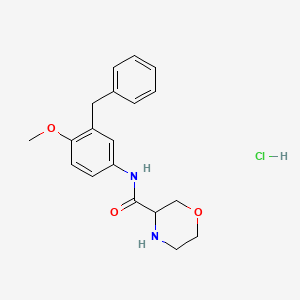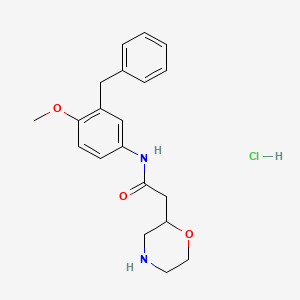![molecular formula C14H23NO3 B7639819 (9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(5-methyloxolan-2-yl)methanone](/img/structure/B7639819.png)
(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(5-methyloxolan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(5-methyloxolan-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a synthetic compound that belongs to the class of opioid receptor agonists and has been shown to exhibit strong analgesic effects.
Mecanismo De Acción
The mechanism of action of (9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(5-methyloxolan-2-yl)methanone involves its binding to the mu-opioid receptor in the brain and spinal cord. This results in the activation of the receptor and the subsequent inhibition of pain signals. The compound has also been shown to activate the kappa-opioid receptor, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to produce analgesia in animal models of pain. The compound has also been shown to produce antidepressant effects in animal models of depression. Additionally, the compound has been shown to have a low potential for abuse and dependence, which may make it a safer alternative to currently available opioids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(5-methyloxolan-2-yl)methanone for lab experiments is its strong analgesic effects. This makes it a useful tool for studying pain pathways in animals. Additionally, the compound has a low potential for abuse and dependence, which may make it a safer alternative to currently available opioids for lab experiments. One limitation of the compound is its relatively short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
Future research on (9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(5-methyloxolan-2-yl)methanone could focus on several areas. One area of interest is the potential use of the compound in the treatment of addiction. Another area of interest is the potential use of the compound in the treatment of neuropathic pain. Additionally, future research could focus on the development of more potent and selective analogs of the compound. Finally, research could focus on the development of novel delivery methods for the compound, such as transdermal patches or sustained-release formulations.
Conclusion
This compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has been shown to exhibit strong analgesic effects and has a low potential for abuse and dependence. Future research on the compound could focus on several areas, including its potential use in the treatment of addiction and neuropathic pain, the development of more potent and selective analogs, and the development of novel delivery methods.
Métodos De Síntesis
The synthesis of (9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(5-methyloxolan-2-yl)methanone involves the reaction of 3-azabicyclo[3.3.1]nonan-9-ol with 5-methyloxolane-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction results in the formation of the desired compound in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(5-methyloxolan-2-yl)methanone has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit strong analgesic effects and has been proposed as a potential alternative to currently available opioids. The compound has also been studied for its potential use in the treatment of addiction and depression.
Propiedades
IUPAC Name |
(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(5-methyloxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-9-5-6-12(18-9)14(17)15-7-10-3-2-4-11(8-15)13(10)16/h9-13,16H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGUMGWBSVZTQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C(=O)N2CC3CCCC(C2)C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[2-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]tetrazol-5-yl]methyl]-N-methylbenzamide](/img/structure/B7639753.png)
![1-[2-(Aminomethyl)-4-methylpiperazin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639766.png)
![[5-Chloro-2-[(1-ethylimidazol-2-yl)methylamino]phenyl]-phenylmethanol](/img/structure/B7639770.png)
![1-(2-Cyclopropyl-1-hydroxypropan-2-yl)-3-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methyl]urea](/img/structure/B7639777.png)
![1-[2-(Aminomethyl)-4-methylpiperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]ethanone;hydrochloride](/img/structure/B7639778.png)
![1-phenyl-1-pyridin-3-yl-N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]methanamine](/img/structure/B7639786.png)
![N-[(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide](/img/structure/B7639787.png)

![2,2-dimethyl-N-[3-(3-methylpyrazol-1-yl)phenyl]-1-oxo-1,4-thiazinane-4-carboxamide](/img/structure/B7639827.png)
![1-(1,3-Dimethylpiperidin-4-yl)-1-methyl-3-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7639830.png)

![3-fluoro-5-methyl-N-[2-methyl-3-(methylamino)propyl]benzamide;hydrochloride](/img/structure/B7639850.png)
![N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)morpholine-3-carboxamide;hydrochloride](/img/structure/B7639854.png)
